Crambescin C1

Nitric oxide Endothelial function Vasodilation

Crambescin C1 (CC1) is a monocyclic guanidine alkaloid first isolated from the Mediterranean sponge Crambe crambe, with a molecular formula of C25H48N6O3 and a molecular weight of 480.69 g/mol. It belongs to the crambescin family, which is structurally distinct from the pentacyclic crambescidins produced by the same sponge.

Molecular Formula C25H48N6O3
Molecular Weight 480.7 g/mol
CAS No. 142605-06-9
Cat. No. B116038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrambescin C1
CAS142605-06-9
Synonymscrambescin C1
Molecular FormulaC25H48N6O3
Molecular Weight480.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1C(=C(NC(=N1)N)CCCO)C(=O)OCCCCCCCN=C(N)N
InChIInChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-22(21(16-14-18-32)31-25(28)30-20)23(33)34-19-13-10-7-9-12-17-29-24(26)27/h20,32H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31)
InChIKeyWUUWQLVVDDWNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crambescin C1 (CAS 142605-06-9): Baseline Profile of a Marine Guanidine Alkaloid


Crambescin C1 (CC1) is a monocyclic guanidine alkaloid first isolated from the Mediterranean sponge Crambe crambe, with a molecular formula of C25H48N6O3 and a molecular weight of 480.69 g/mol . It belongs to the crambescin family, which is structurally distinct from the pentacyclic crambescidins produced by the same sponge . The structure of Crambescin C1 features a 2-amino-1,4-dihydropyrimidine core substituted with a hydroxypropyl chain at position 6 and a guanidinoheptyl ester at position 5; its structure was revised in 1993 based on FAB-MS/CID/MS fragmentation data . Unlike many crambescin analogs, Crambescin C1 has emerged as a functionally selective compound with a multi-target profile that includes nitric oxide synthase (NOS) substrate activity, metallothionein induction, and selective modulation of voltage-gated ion channels .

Mechanism Potential iNOS/eNOS substrate; metallothionein inducer
Ion channel profile Na⁺ and K⁺ channel modulation; Ca²⁺ channel-sparing
Scaffold Monocyclic guanidine alkaloid; distinct from pentacyclic crambescidins

Why Generic Substitution of Crambescin C1 with In-Class Analogs Fails


The crambescin and crambescidin alkaloid families share a common marine sponge origin but exhibit profound functional divergence that precludes interchangeable use. Crambescin C1 (CC1) is a monocyclic guanidine alkaloid, whereas crambescidins are pentacyclic; this fundamental scaffold difference translates into distinct target engagement: CC1 functions as a potential NOS substrate to drive nitric oxide production and vasodilation, while Crambescidin 816 acts primarily as a calcium channel blocker with cytotoxic properties . Even within the crambescin subfamily, subtle structural variations produce stark functional differences—Crambescin A1 (CA1) lacks the hydroxylated alkyl chain of CC1 and fails to induce either metallothionein expression or NO production, rendering it biologically inert in the same assays where CC1 shows clear activity . The assumption that any crambescin or crambescidin can substitute for CC1 is directly contradicted by head-to-head transcriptomic data showing that CC1 induces 184 genes in HepG2 cells, while CA1 induces only 2 genes . Substitution without functional validation risks selecting a compound that is either inactive (CA1) or mechanistically divergent and cytotoxic (Crambescidin 816) relative to the intended application.

Crambescin A1 lacks NO production and metallothionein induction, remaining functionally inert as a NOS substrate.

Crambescidin 816 acts as a Ca²⁺ channel blocker with cytotoxic properties, not a NOS substrate; pentacyclic scaffold diverges mechanistically.

Transcriptomic response differs sharply: CC1 triggers broad gene expression, while CA1 is nearly silent, limiting cross-class inference.

Crambescin C1 (CAS 142605-06-9) Quantitative Differentiation Evidence Guide


Selective NO Production in HepG2 Cells: Crambescin C1 vs. Crambescin A1

In a direct head-to-head comparison, Crambescin C1 (CC) at 5 and 10 µM increased nitric oxide (NO) production in HepG2 cells by 15–20% within 30 minutes, with no further increase at 60 minutes. In contrast, Crambescin A1 (CA) at identical concentrations produced no measurable increase in NO over baseline at any time point . This binary difference—active vs. completely inactive—establishes CC as the only crambescin in this study capable of driving NO-mediated signaling.

NO production
Head-to-head

CC: 15–20% increase at 5–10 µM CA: no increase (

Supports NO-signaling research context
HepG2 cells; 30 min exposure
Nitric oxide Endothelial function Vasodilation

Endothelium-Dependent Vasodilation: Crambescin C1 vs. Crambescin A1

Crambescin C1 (CC) induced concentration-dependent relaxation of phenylephrine-precontracted rat aortic rings. In intact rings, relaxation reached approximately 70% at 10 µM, with effects initiating at 3 µM; in LPS-stimulated rubbed rings (iNOS-expressing), the relaxation reached approximately 50% at 10 µM, initiating at 1 µM . The relaxation in intact rings was nearly completely reversed by the eNOS inhibitor L-NA, while relaxation in LPS-rubbed rings was nearly completely reversed by the iNOS inhibitor 1400W, confirming dual eNOS/iNOS pathway engagement . Crambescin A1 (CA) was excluded from this assay because it failed to produce NO and thus lacks the prerequisite mechanistic basis for vasodilation .

Vasodilation
Head-to-head

CC: ~70% relaxation at 10 µM CA: not tested (no NO basis)

Supports endothelium-dependent vasodilation studies
Rat aortic rings; eNOS/iNOS inhibitor verified
Vascular pharmacology Aortic ring assay eNOS/iNOS

Cytoprotection via Metallothionein Induction: Crambescin C1 vs. Crambescin A1

In HepG2 cells, Crambescin C1 (CC1) at 10 µM reduced cell viability by approximately 33% after 24 hours, and at 5 µM inhibited cell proliferation by 22% after 48 hours . Critically, Crambescin A1 (CA1) at identical concentrations produced no reduction in cell viability regardless of exposure duration . Transcriptomic analysis revealed that CC1 induced 184 genes and repressed 93 genes, whereas CA1 induced only 2 genes and repressed none, confirming that CA1 is essentially transcriptionally silent in this system . The protective effect of CC1 against oxidative injury was mechanistically linked to metallothionein induction, even at low concentrations, while CA1 showed only a minor effect .

Cytoprotection
Head-to-head

CC1: 33% viability reduction at 10 µM; 184 genes induced CA1: 0% reduction; 2 genes induced

Supports metallothionein-induction research
HepG2 cells; MTT assay; 24 h
Cytoprotection Metallothionein Oxidative stress

Distinct Ion Channel Selectivity Profile: Crambescin C1 vs. Other Crambescins and Crambescidin 816

Electrophysiological recordings in mouse cortical neurons revealed a unique ion channel selectivity signature for Crambescin C1 (CrambC1). CrambC1 partially blocked voltage-gated Na⁺ total current—a property shared only with Crambescidin 816 (Cramb816) among the compounds tested, and not observed for norcrambescin A2 (NcrambA2) or crambescin A2 (CrambA2) . For K⁺ currents, the inhibitory potency rank order was NcrambA2 > CrambC1 > CrambA2, while Cramb816 had no effect on K⁺ channels . Conversely, Cramb816 partially blocked Ca²⁺ currents (with Cav1/L-type channels as the main target, showing higher potency than nifedipine), while crambescins including CrambC1 did not block Ca²⁺ channels . This dual Na⁺/K⁺ activity, combined with the absence of Ca²⁺ channel block, distinguishes CrambC1 from every other compound in the study.

Ion channel selectivity
Head-to-head

Na⁺ block: only CrambC1 & Cramb816 K⁺ potency rank: NcrambA2 > CrambC1 > CrambA2 Ca²⁺ block: only Cramb816 (Cav1, >nifedipine potency)

Unique Na⁺/K⁺ modulation profile without Ca²⁺ interference
Mouse cortical neurons; patch-clamp
Voltage-gated ion channels Neuronal excitability Electrophysiology

In Vivo Hypotensive Effect Differentiates Crambescin C1 from Inactive Crambescin A1

In anesthetized Sprague-Dawley rats, intravenous administration of Crambescin C1 (CC) at 10 mM (0.1 mL bolus) produced a measurable hypotensive effect, with arterial blood pressure (systolic, diastolic, and mean) monitored continuously over 20 minutes via carotid artery catheterization . This in vivo hypotensive effect is consistent with the NO-mediated vasodilation demonstrated in isolated aortic rings and is mechanistically linked to CC's activity as a potential iNOS/eNOS substrate . Crambescin A1 (CA) was not evaluated in vivo because it failed to produce NO in vitro and lacks the requisite mechanistic basis for a hypotensive response . While the magnitude of blood pressure reduction is reported in graphical form (Figure 6 of the publication) rather than as explicit numerical values in the text, the binary distinction—CC produces hypotension, CA is mechanistically disqualified—provides clear selection guidance.

In vivo hypotension
Mechanism context

CC (10 mM i.v.): measurable hypotensive response CA: not tested (mechanistically predicted inactive)

Supports NO-mediated blood pressure regulation models
Sprague-Dawley rats; 20 min monitoring
Hypotension Blood pressure In vivo pharmacology

High-Value Application Scenarios for Crambescin C1 Based on Quantitative Differentiation Evidence


NO-Mediated Vasodilation and Endothelial Function Research

Crambescin C1 is the only crambescin capable of driving both eNOS-dependent and iNOS-dependent vasodilation, achieving approximately 70% relaxation of pre-contracted rat aortic rings at 10 µM . Researchers investigating endothelial dysfunction, NO bioavailability, or vasodilatory mechanisms should select CC over Crambescin A1 (CA), which produces no NO and is completely inactive in aortic ring assays .

Cytoprotection and Metallothionein-Mediated Oxidative Stress Studies

CC1 uniquely induces metallothionein expression and protects HepG2 cells against oxidative injury, reducing cell viability by 33% at 10 µM (24 h) and inhibiting proliferation by 22% at 5 µM (48 h) . CA1 shows no effect on viability and induces only 2 genes compared to CC1's 184, making CC1 the sole crambescin suitable for cytoprotection or metallothionein research .

Voltage-Gated Ion Channel Modulation with Calcium Channel Sparing

Crambescin C1 occupies a distinct functional niche as the only compound tested that partially blocks voltage-gated Na⁺ channels while also inhibiting K⁺ channels, without affecting Ca²⁺ channels . This profile contrasts with Crambescidin 816, which is a potent Cav1 calcium channel blocker with cytotoxicity liability, and with other crambescins that lack Na⁺ channel activity . Electrophysiology researchers requiring selective Na⁺/K⁺ modulation should select CC.

In Vivo Hypotension and Cardiovascular Pharmacology

CC produces a sustained hypotensive effect in anesthetized rats following intravenous administration (10 mM bolus), consistent with its identified mechanism as a potential iNOS/eNOS substrate . This in vivo activity, absent for CA and not demonstrated for other crambescins, positions CC as the preferred compound for preclinical cardiovascular studies targeting NO-mediated blood pressure regulation .

Application
Selection Property
Validation Focus
NO-mediated vasodilation research
Dual eNOS/iNOS substrate profile
Endothelium-dependent and -independent relaxation endpoints
Metallothionein-mediated cytoprotection studies
Metallothionein induction (transcriptional response)
Oxidative stress injury models
Voltage-gated ion channel pharmacology
Na⁺/K⁺ modulation with Ca²⁺ channel sparing
Neuronal excitability and ion channel selectivity assays
In vivo cardiovascular pharmacology
NO-mediated hypotensive response
Blood pressure monitoring in rodent models
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